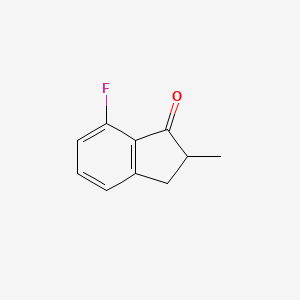

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one

Description

Properties

IUPAC Name |

7-fluoro-2-methyl-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FO/c1-6-5-7-3-2-4-8(11)9(7)10(6)12/h2-4,6H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMEXIKGCAMVPBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2=C(C1=O)C(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60856823 | |

| Record name | 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213387-42-9 | |

| Record name | 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60856823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Cyclization and Formation of the Indanone Core

The synthesis often starts with substituted phenylacetic acid derivatives or halogenated anilines that undergo intramolecular cyclization to form the indanone skeleton. For example:

- Starting Materials: 3-chloro-4-fluoroaniline or related fluorinated precursors.

- Cyclization Conditions: Acid-catalyzed or Lewis acid-mediated cyclization to yield 7-fluoroindanone intermediates.

- Catalysts: Lewis acids such as aluminum chloride or boron trifluoride can facilitate cyclization.

This step establishes the bicyclic framework essential for further functionalization.

Methylation at the 2-Position

The methyl group at the 2-position can be introduced by:

- Alkylation: Using methylating agents such as methyl iodide or methyl triflate on the corresponding 2-unsubstituted indanone.

- Reduction of imine intermediates: A process involving the formation of imines followed by catalytic hydrogenation using hydrogen gas and catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2), sometimes performed enantioselectively at low temperatures (-78 °C to 20 °C).

Catalytic Hydrogenation and Reduction Steps

- Catalytic hydrogenation is used to reduce imine intermediates to the corresponding amines or ketones.

- The reaction is conducted in organic solvents such as 2-methyl tetrahydrofuran.

- Acidic aqueous work-up with acids like citric or acetic acid helps isolate the desired product.

- The molar ratio of reducing agent to substrate is typically maintained between 1:1 and 1:1.5 for optimal conversion.

One-Pot Synthesis Approaches

Recent advances include one-pot synthesis methods that combine multiple steps without intermediate isolation:

- Formation of (S)-2-methylpropane-2-sulfonamide and Lewis acid-mediated reactions with substituted 7-fluoro-1-oxo-2,3-dihydro-1H-indene-4-carboxylate.

- Subsequent in situ reduction of imine intermediates to the target compound.

- These methods improve scalability and reduce purification steps.

Purification and Characterization

- Purification is typically achieved by recrystallization from ethanol/water mixtures or chromatographic techniques.

- Solubility data indicate good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and DMF, facilitating formulation for research use.

- Characterization includes NMR, IR, and mass spectrometry confirming the presence of fluorine, methyl, and ketone functionalities.

Summary Table of Key Preparation Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclization | Lewis acid (AlCl3, BF3), substituted anilines or acids | Forms bicyclic indanone core |

| Fluorination | KF in DMF at 60 °C or electrophilic fluorinating agents | Requires protection of sensitive groups; regioselective fluorination at 7-position |

| Methylation/Reduction | Methyl iodide or catalytic hydrogenation (H2, Pd/C) | Hydrogenation at -78 °C to 20 °C; enantioselective options available |

| One-pot synthesis | Sulfonamide, Lewis acid, reducing agent | Combines imine formation and reduction steps; scalable and efficient |

| Work-up and Purification | Acidic aqueous solution (citric/acetic acid), recrystallization | Ensures isolation of pure compound |

Research Findings and Optimization Notes

- Reaction progress is monitored by standard analytical techniques such as TLC, HPLC, and NMR spectroscopy.

- Temperature control during hydrogenation is critical for selectivity and yield.

- The molar ratio of reducing agent to substrate influences reaction completion and side product formation.

- One-pot methods reduce time and solvent usage, increasing overall yield and process sustainability.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding carboxylic acid derivative.

Reduction: Reduction reactions can reduce the compound to its corresponding alcohol or other reduced forms.

Substitution: Substitution reactions can replace the fluorine atom with other functional groups, depending on the reagents used.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation Products: this compound carboxylic acid.

Reduction Products: 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-ol.

Substitution Products: Various derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry Applications

Drug Development

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one serves as a lead compound in the development of pharmaceuticals targeting various diseases. Its unique structure allows for modifications that can enhance therapeutic properties. Preliminary studies suggest that it may interact favorably with specific biological targets, indicating potential applications as an enzyme inhibitor or receptor modulator .

Case Studies

- VHL Inhibitors : Research has shown that compounds similar to this compound can act as inhibitors of the von Hippel-Lindau (VHL) protein, which is crucial in regulating hypoxia-inducible factors (HIFs). These inhibitors have potential applications in treating conditions related to anemia and ischemic diseases .

- Antiviral Activity : Novel derivatives of this compound have been explored for their antiviral properties against Hepatitis B Virus (HBV) and Hepatitis D Virus (HDV), showcasing its versatility in addressing viral infections .

Material Science Applications

Advanced Materials Development

The compound is also utilized in creating advanced materials, including polymers and coatings. Its unique chemical properties enable the development of materials with enhanced durability and performance characteristics. The incorporation of fluorinated compounds often results in materials with improved chemical resistance and mechanical strength .

Biological Studies

This compound is employed in biological studies to investigate enzyme inhibition and receptor binding. Its structural similarity to biologically active molecules allows researchers to explore its mechanism of action, including how it interacts with specific molecular targets to alter enzyme activity or receptor function .

Mechanism of Action

The mechanism by which 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may interact with bacterial cell walls or enzymes, disrupting their function. In anticancer applications, it may target specific molecular pathways involved in cancer cell proliferation.

Molecular Targets and Pathways:

Antimicrobial Activity: Targets bacterial cell wall synthesis or enzyme function.

Anticancer Activity: Inhibits specific signaling pathways involved in cancer cell growth and survival.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations:

- Fluorine Position : The 7-fluoro substitution in the target compound distinguishes it from 4,6-difluoro and 4-fluoro analogues. Fluorine at position 7 may enhance metabolic stability and binding affinity in drug design compared to other positions .

- Methyl vs.

- Electronic Effects: The electron-withdrawing fluorine reduces the electron density of the indenone core, which could influence reactivity in cyclization or nucleophilic addition reactions .

Pharmacological and Functional Comparisons

Antiproliferative Activity

- FCY-302 : Exhibits significant antiproliferative effects against leukemia and myeloma cells via modulation of oxidant status . The phenylmethylidene group at C2 likely enhances π-π stacking interactions with cellular targets.

- The fluorine atom may improve pharmacokinetic properties, such as half-life .

Anti-inflammatory Activity

- Chalcone Derivatives (e.g., 7x, 7w) : Derivatives with hydroxy-methoxybenzylidene groups at C2 show potent anti-inflammatory effects in macrophages. The absence of fluorine in these compounds highlights the role of polar substituents in targeting inflammatory pathways .

Biological Activity

7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one is a fluorinated indanone derivative with potential pharmacological applications due to its unique chemical structure. The presence of a fluorine atom in its molecular structure can enhance biological activity by altering the compound's reactivity and interaction with biological targets. This article reviews the biological activity of this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.

The molecular formula of this compound is C11H9FO, with a molecular weight of approximately 192.19 g/mol. It belongs to the class of indanones, characterized by a fused benzene and cyclopentane ring structure. The fluorine substitution at the seventh position is believed to enhance the compound's electrophilicity and overall reactivity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent modifications to introduce the fluorine atom. The following general steps outline the synthesis process:

- Friedel-Crafts Acylation : Reacting an appropriate aromatic precursor with an acylating agent.

- Fluorination : Introducing the fluorine atom through electrophilic or nucleophilic substitution reactions.

- Purification : Isolating the desired product through recrystallization or chromatography.

Antimicrobial Properties

Recent studies have indicated that fluorinated compounds often exhibit enhanced antimicrobial activity compared to their non-fluorinated counterparts. For instance, similar compounds have shown significant inhibition against various bacterial strains and fungi due to their ability to disrupt cellular membranes or interfere with metabolic pathways .

Antiviral Activity

Research into related compounds has demonstrated potential antiviral properties, particularly against viruses such as SARS-CoV-2. The fluorine atom may enhance binding affinity to viral proteases, making these compounds promising candidates for antiviral drug development .

Enzyme Inhibition

This compound has been studied for its potential as an enzyme inhibitor. Fluorinated analogs have shown increased binding affinity to enzymes involved in critical biological pathways, suggesting that this compound could be effective in modulating enzyme activity in therapeutic contexts .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound and related compounds:

Pharmacokinetics

The pharmacokinetic properties of this compound have not been extensively characterized yet; however, preliminary data suggest favorable absorption and distribution characteristics similar to other fluorinated compounds. Studies indicate good skin permeability and minimal toxicity profiles based on ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) evaluations .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 7-Fluoro-2-methyl-2,3-dihydro-1H-inden-1-one, and how do reaction conditions influence yield?

- Methodology : Friedel-Crafts alkylation or Suzuki coupling are plausible routes, analogous to methods used for structurally similar compounds. For example, trifluoromethyl-substituted indenones were synthesized via condensation reactions using Lewis acids (e.g., AlCl₃) under reflux (80–120°C) . Solvent polarity (e.g., dichloromethane vs. toluene) and catalyst choice significantly affect regioselectivity and yield. Design of Experiments (DOE) can optimize parameters like temperature, stoichiometry, and reaction time.

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology :

- NMR : ¹⁹F NMR identifies fluorine coupling patterns (e.g., para/meta substitution), while ¹H/¹³C NMR resolves methyl and ketone groups. For example, 5,6-Difluoro analogs show distinct ¹H NMR splitting due to fluorine’s electronegativity .

- FTIR : Confirm the ketone C=O stretch (~1700 cm⁻¹) and C-F vibrations (1000–1100 cm⁻¹).

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight (e.g., 168.14 g/mol for 5,6-Difluoro analogs) .

- X-ray Diffraction (XRD) : Resolve crystal packing and stereochemistry, as demonstrated for furan-substituted derivatives .

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodology : Follow guidelines for fluorinated indenones:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (fluoroarenes may release toxic fumes).

- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields of fluorinated dihydroindenones, and what statistical approaches validate optimal conditions?

- Methodology :

- Meta-Analysis : Compare variables (e.g., catalysts, solvents) across studies. For instance, AlCl₃ vs. BF₃·Et₂O may yield divergent regioselectivity in Friedel-Crafts reactions .

- Response Surface Methodology (RSM) : Model interactions between temperature, catalyst loading, and solvent polarity to identify Pareto-optimal conditions.

- Reproducibility Testing : Replicate protocols under controlled humidity and oxygen levels to isolate confounding factors.

Q. What role does the fluorine substituent play in the electronic and reactive properties of this compound, and how can this be experimentally probed?

- Methodology :

- Hammett Analysis : Correlate substituent effects (σₚ values) with reaction rates (e.g., electrophilic substitution) to quantify fluorine’s electron-withdrawing impact .

- Computational Studies : Density Functional Theory (DFT) calculates frontier orbitals (HOMO/LUMO) to predict reactivity. For example, fluorinated indenones exhibit lowered LUMO energies, enhancing electrophilicity .

- Kinetic Isotope Effects (KIE) : Compare reaction rates of fluorinated vs. non-fluorinated analogs to probe transition-state electronic changes.

Q. How can the potential biological activity of this compound be evaluated, and what structural analogs inform these assessments?

- Methodology :

- In Vitro Assays : Test enzyme inhibition (e.g., cyclooxygenase) using fluorinated indenones, inspired by bioactive furan derivatives .

- Structure-Activity Relationships (SAR) : Compare with analogs like 5,7-Difluoro-2,3-dihydro-1H-inden-1-one, which showed moderate bioactivity in preliminary screens .

- Molecular Docking : Simulate binding to protein targets (e.g., kinases) using SMILES notation and PDB structures (e.g., 1Q2 in ) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for fluorinated dihydroindenones?

- Methodology :

- Purity Assessment : Use HPLC (>95% purity) to rule out impurities affecting thermal properties .

- Crystallography : Validate polymorphic forms via XRD; solvent-free vs. solvated crystals may exhibit different melting points .

- Interlaboratory Calibration : Standardize NMR referencing (e.g., TMS) and DSC heating rates to minimize instrumental variability .

Experimental Design Considerations

Q. What strategies optimize the scalability of this compound synthesis for gram-scale production?

- Methodology :

- Continuous Flow Reactors : Enhance heat/mass transfer for exothermic steps (e.g., Friedel-Crafts).

- Catalyst Recycling : Immobilize Lewis acids on silica gel to reduce waste .

- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and adjust parameters dynamically.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.